![molecular formula C23H19NO B8244295 N-(Prop-2-yn-1-yl)-4-(pyren-1-yl)butanamide](/img/structure/B8244295.png)
N-(Prop-2-yn-1-yl)-4-(pyren-1-yl)butanamide
Übersicht
Beschreibung
N-(Prop-2-yn-1-yl)-4-(pyren-1-yl)butanamide is a useful research compound. Its molecular formula is C23H19NO and its molecular weight is 325.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(Prop-2-yn-1-yl)-4-(pyren-1-yl)butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(Prop-2-yn-1-yl)-4-(pyren-1-yl)butanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Evaluation in Heterocyclic Compounds
Research on derivatives of N-(Prop-2-yn-1-yl)-4-(pyren-1-yl)butanamide has primarily focused on their synthesis and application in various heterocyclic compounds. For instance, Farag et al. (2009) explored the synthesis of new pyrazole, thiophene, thiazole, and 1,3,4-thiadiazole derivatives incorporating pyrimidine rings, showing moderate antimicrobial activity (Farag et al., 2009).
Molecular Water Oxidation Catalysts
A study by Creus et al. (2016) on molecular ruthenium-based water oxidation catalyst precursors demonstrated that complexes containing a pyrene group, similar in structure to N-(Prop-2-yn-1-yl)-4-(pyren-1-yl)butanamide, are exceptionally stable and efficient as molecular water-oxidation anodes (Creus et al., 2016).
Broadband Nonlinear Optical Materials
Wu et al. (2017) synthesized asymmetric pyrene derivatives, showcasing their potential as lossless broadband nonlinear refractive materials. These derivatives exhibited positive third-order nonlinear refractive indices and high linear transmission, indicating the underestimated potential of pyrene derivatives in optical applications (Wu et al., 2017).
Hybrid Anticonvulsant Agents
Kamiński et al. (2015) investigated hybrid anticonvulsant agents derived from N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides and 2-(2,5-dioxopyrrolidin-1-yl)butanamides. These compounds showed promising results in preliminary pharmacological screenings, highlighting the potential of N-(Prop-2-yn-1-yl)-4-(pyren-1-yl)butanamide derivatives in the development of new anticonvulsant drugs (Kamiński et al., 2015).
Fluorescence Detection and Discrimination of DNA
Chen and Shi (2009) developed a water-soluble cationic conjugated oligopyrene derivative for rapid fluorescence quenching upon addition of DNA. This derivative, structurally related to N-(Prop-2-yn-1-yl)-4-(pyren-1-yl)butanamide, showed potential for fluorescence-based discrimination between single-stranded and double-stranded DNA (Chen & Shi, 2009).
Eigenschaften
IUPAC Name |
N-prop-2-ynyl-4-pyren-1-ylbutanamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO/c1-2-15-24-21(25)8-4-5-16-9-10-19-12-11-17-6-3-7-18-13-14-20(16)23(19)22(17)18/h1,3,6-7,9-14H,4-5,8,15H2,(H,24,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCCWCGNPEDTGDA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(=O)CCCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Prop-2-yn-1-yl)-4-(pyren-1-yl)butanamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.